molecular formula C18H21N3O2 B2628648 2-{[1-(3-Methylbenzoyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2379984-32-2

2-{[1-(3-Methylbenzoyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2628648
CAS No.: 2379984-32-2
M. Wt: 311.385
InChI Key: IZKQNIFJKRIKRY-UHFFFAOYSA-N
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Description

2-{[1-(3-Methylbenzoyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group linked to a piperidine ring, which is further substituted with a 3-methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Methylbenzoyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 3-methylbenzoyl chloride with piperidine under basic conditions to form 1-(3-methylbenzoyl)piperidine.

  • Methoxylation: : The next step involves the introduction of the methoxy group. This can be done by reacting the piperidine intermediate with methoxyamine hydrochloride in the presence of a base to form the methoxylated piperidine derivative.

  • Pyrimidine Coupling: : The final step involves coupling the methoxylated piperidine with a pyrimidine derivative. This can be achieved through a nucleophilic substitution reaction where the methoxy group acts as a nucleophile, attacking the electrophilic carbon in the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

  • Reduction: : Reduction reactions can target the carbonyl group in the 3-methylbenzoyl moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the 3-methylbenzoyl group.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-{[1-(3-Methylbenzoyl)piperidin-4-yl]methoxy}pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for probing the mechanisms of enzyme action and receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[1-(3-Methylbenzoyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The methoxy group and pyrimidine ring contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(Benzoyl)piperidin-4-yl]methoxy}pyrimidine: Similar structure but lacks the methyl group on the benzoyl moiety.

    2-{[1-(3-Methylbenzoyl)piperidin-4-yl]ethoxy}pyrimidine: Similar structure but with an ethoxy group instead of a methoxy group.

    2-{[1-(3-Methylbenzoyl)piperidin-4-yl]methoxy}quinoline: Similar structure but with a quinoline ring instead of a pyrimidine ring.

Uniqueness

The presence of the 3-methylbenzoyl group in 2-{[1-(3-Methylbenzoyl)piperidin-4-yl]methoxy}pyrimidine imparts unique steric and electronic properties, influencing its reactivity and binding interactions. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

(3-methylphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-14-4-2-5-16(12-14)17(22)21-10-6-15(7-11-21)13-23-18-19-8-3-9-20-18/h2-5,8-9,12,15H,6-7,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKQNIFJKRIKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC(CC2)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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